JMS-17-2 is a small molecule that acts as a potent and selective antagonist of the chemokine receptor CX3CR1. [] Chemokine receptors are involved in various cellular processes, including chemotaxis, cell adhesion, and signaling. CX3CR1, in particular, has been implicated in several diseases, including cancer and inflammatory disorders. JMS-17-2 has been primarily studied for its potential to inhibit CX3CR1 activity in pre-clinical models of breast cancer metastasis. [, , , ]
JMS-17-2 functions by antagonizing the CX3CR1 receptor. [] This means it binds to the receptor and blocks the binding of its natural ligand, CX3CL1 (fractalkine). [] This interaction disrupts the downstream signaling pathways typically activated by CX3CL1/CX3CR1, ultimately inhibiting the biological processes they mediate. In the context of cancer research, blocking CX3CR1 with JMS-17-2 has been shown to impair the homing of circulating tumor cells to the skeleton, thereby inhibiting the establishment and growth of metastases. [, , ]
JMS-17-2 has been explored primarily in pre-clinical models of breast cancer. Studies demonstrate that it can significantly reduce the lodging of breast cancer cells to the skeleton, a common site of metastasis for this cancer type. [, ] This effect was observed both when cancer cells were pre-treated with JMS-17-2 before introduction into the bloodstream and when the compound was administered to animals after the establishment of small metastases. [, ] This suggests that JMS-17-2 could potentially be used to prevent or treat bone metastasis in breast cancer patients.
Recent research has also investigated the role of the CX3CL1/CX3CR1 axis in intervertebral disc degeneration. [] A study using mouse models found that JMS-17-2 reversed the effect of CX3CL1 on macrophage polarization, indicating a potential role in modulating inflammatory responses associated with this condition. []
CAS No.: 83846-92-8
CAS No.: 14681-59-5
CAS No.: 6902-54-1
CAS No.: 645-84-1
CAS No.: 2565-30-2